molecular formula C16H16O4 B8355464 Ethyl 2-methoxy-5-phenoxybenzoate CAS No. 187396-77-6

Ethyl 2-methoxy-5-phenoxybenzoate

Cat. No. B8355464
CAS RN: 187396-77-6
M. Wt: 272.29 g/mol
InChI Key: PWQQEAFRXLGLHD-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-5-phenoxybenzoate is a useful research compound. Its molecular formula is C16H16O4 and its molecular weight is 272.29 g/mol. The purity is usually 95%.
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properties

CAS RN

187396-77-6

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

ethyl 2-methoxy-5-phenoxybenzoate

InChI

InChI=1S/C16H16O4/c1-3-19-16(17)14-11-13(9-10-15(14)18-2)20-12-7-5-4-6-8-12/h4-11H,3H2,1-2H3

InChI Key

PWQQEAFRXLGLHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OC2=CC=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 5-iodo-2-methoxybenzoate (4.1 g, 13.4 mmol), sodium phenoxide (1.7-1.8 g, 15 mmol), copper(I) oxide (1.1 g, 7.5 mmol) and dimethylacetamide (approximately 15 mL) was heated 4 hours with stirring at 180° C. The mixture was filtered, diluted with water and extracted with pentane/diethyl ether (7:3, 2× 100 mL). The combined extracts were washed with dilute sodium hydroxide (3×) and water (1×), dried (K2CO3), filtered and concentrated. The residue was dried (P2O5) under vacuum to give crude product (1.17 g) which was combined with crude product (2.4 g) similarly prepared from methyl 5-iodo-2-methoxybenzoate (6 g, 19.6 mmol). The combined crude product was purified by column chromatography eluting with hexane/acetone (96:4) to give ethyl 2-methoxy-5-phenoxybenzoate (2 g, 7.3 mmol), m.p. 52°-52° C.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
1.75 (± 0.05) g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
2.4 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three

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